molecular formula C7H8N2O3 B3358187 1-Methyl-4-formylamino-2-pyrrolecarboxylic acid CAS No. 77716-18-8

1-Methyl-4-formylamino-2-pyrrolecarboxylic acid

Cat. No. B3358187
CAS RN: 77716-18-8
M. Wt: 168.15 g/mol
InChI Key: XAVWPZFTBAQHKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-containing compounds is a well-studied area in organic chemistry. Various methods exist, including the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, and the Hantzsch Pyrrole Synthesis . The specific synthesis pathway for “1-Methyl-4-formylamino-2-pyrrolecarboxylic acid” would depend on the starting materials and the desired route of the chemist .


Chemical Reactions Analysis

Pyrrole compounds are involved in a wide range of chemical reactions. They can act as bases, forming N-alkylpyrroles when treated with alkyl halides. They can also undergo electrophilic substitution reactions . The specific reactions that “this compound” would undergo depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

Pyrrole itself is a colorless liquid at room temperature with a characteristic odor. It is less dense than water and slightly soluble in water . It should be noted that the presence of additional functional groups in “this compound” would alter these properties .

Mechanism of Action

The mechanism of action of a pyrrole compound would depend on its specific structure and the biological system in which it is acting. Some pyrrole-containing compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

Like many organic compounds, pyrrole is flammable. It can cause burns and eye damage, and may be harmful if inhaled or swallowed . Specific safety data for “1-Methyl-4-formylamino-2-pyrrolecarboxylic acid” would depend on its exact structure .

Future Directions

Pyrrole-containing compounds are of interest in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry . Future research may focus on developing new synthetic methods, exploring novel applications, and understanding the biological activity of these compounds .

properties

IUPAC Name

4-formamido-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-3-5(8-4-10)2-6(9)7(11)12/h2-4H,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVWPZFTBAQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433701
Record name 1-methyl-4-formylamino-2-pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77716-18-8
Record name 4-(Formylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77716-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-formylamino-2-pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-methyl-4-nitro-2-pyrrolecarboxylic acid (III) (1.0 g, 6.0 mmol) is dissolved in 20 mL of a 1 M sodium carbonate aqueous solution and hydrogenated in presence of 250 mg of 10% Pd/C catalyst. When the uptake of hydrogen has stopped, the catalyst is removed by filtration and the resulting yellow solution, containing the aminoacid (VI), is slowly added to a freshly prepared benzene solution of N-formylimidazole with vigorous stirring. After the addition, the resulting two layers are stirred for additional 15 min and then the organic layer is separated and discarded. The aqueous yellow solution, cooled to 0-5° C., is carefully acidified with formic acid (pH 3.5) with vigorous stirring. The precipitated acid (V) is filtered off and washed with small portions of ice-cold water. There are obtained 0.81 g (yield 80%) of product (V): m.p. 208-210° C.; NMR (DMSO-d6), ppm: 3.85 (s, 3H); 6.75 (d, 1H); 7.35 (d, 1H); 8.15 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mg
Type
catalyst
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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